molecular formula C10H12O2 B093665 Phenethyl acetate CAS No. 103-45-7

Phenethyl acetate

Cat. No. B093665
CAS RN: 103-45-7
M. Wt: 164.2 g/mol
InChI Key: MDHYEMXUFSJLGV-UHFFFAOYSA-N
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Patent
US06541659B1

Procedure details

In a dry 50-mL, two-necked, round-bottomed flask, vanadyl acetylacetonate (13.7 mg, 0.05 mmol) in 3 mL of anhydrous CH2Cl2 was placed. To the above solution, acetic anhydride (153.1 mg, 141.5 μL, 1.5 mmol) was slowly added at ambient temperature. After about 10 min, a solution of 2-phenylethanol (122 mg, 119.3 μL, 1.0 mmol) in CH2Cl2 (2 mL) was slowly added to the above dark green solution, and the reaction mixture was stirred for 5 hours. After completion of the reaction as monitored by TLC, the reaction mixture was quenched with cold, saturated aqueous NaHCO3 solution (5 mL). The resulting separated organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. The crude product was purified by column chromatography on silica gel to yield 139.4 mg of 2-phenethyl acetate (85%) as colorless oil. The substrate, reaction time, and yield of this test are summarized in Entry 1 of the following Table 1.
Quantity
141.5 μL
Type
reactant
Reaction Step One
Quantity
119.3 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
13.7 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[C:8]1(CCO)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl.C/C(/O)=C\C(C)=O.C/C(/O)=C\C(C)=O.O=[V]>[CH3:6][C:5]([O:4][CH2:1][CH2:2][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
141.5 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
119.3 μL
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
13.7 mg
Type
catalyst
Smiles
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.O=[V]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with cold, saturated aqueous NaHCO3 solution (5 mL)
CUSTOM
Type
CUSTOM
Details
The resulting separated organic layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 139.4 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.